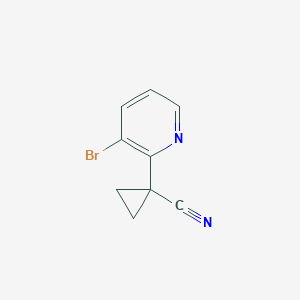

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile

描述

属性

IUPAC Name |

1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADYZSDMZMKJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and cyclopropanecarbonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopropanecarbonitrile, followed by nucleophilic substitution with 3-bromopyridine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

化学反应分析

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring or the cyclopropane ring.

Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions, forming more complex ring structures.

Common reagents used in these reactions include bases (e.g., NaH, KOtBu), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile has been studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific kinases involved in various diseases.

- Case Study: BTK Inhibition

- A patent (EP 3240542 B1) describes the use of compounds like this compound as inhibitors of Bruton's tyrosine kinase (BTK), which is implicated in autoimmune and inflammatory diseases. The compound's structure allows it to effectively bind to the active site of BTK, providing a pathway for therapeutic development against conditions such as rheumatoid arthritis and certain leukemias .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.

- Synthesis of Analog Compounds

| Compound Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | BTK Inhibition | < 100 nM | |

| Analog Compound A | Kinase Inhibition | < 50 nM | |

| Analog Compound B | Antiprion Activity | > 100 nM |

Table 2: Synthetic Routes

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Base, solvent at room temperature | 85 |

| Cyclization | Pyridine derivative | Heat, catalyst | 70 |

| Functionalization | Cyclopropane derivative | Oxidative conditions | 60 |

作用机制

The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The cyclopropane ring provides structural rigidity, enhancing the compound’s stability and reactivity in biological systems .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers on Pyridine Ring

a. 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile

- CAS No.: 827628-15-9

- Molecular Formula : C₉H₇BrN₂ (same as target compound)

- Key Difference : Bromine at position 5 instead of position 3 on the pyridine ring.

b. 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile

Non-Brominated Pyridine Derivatives

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Brominated Phenyl Derivatives

a. 1-(3-Bromophenyl)cyclopropanecarbonitrile

- CAS No.: 124276-83-1

- Molecular Formula : C₁₀H₈BrN

- Key Difference : Bromine on a phenyl ring instead of pyridine.

b. 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile

- CAS No.: 1314658-34-8

- Molecular Formula : C₁₁H₁₀BrN

- Key Difference : Additional methyl group at position 2 on the phenyl ring.

- Impact : Increased steric bulk may hinder interactions in tight enzyme active sites .

生物活性

1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in pharmaceutical development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding , which enhances the compound's binding affinity to various biological targets. Additionally, the cyclopropane ring contributes structural rigidity, improving stability and reactivity in biological systems.

Biological Activity Overview

This compound has been studied for its effects on several biological pathways, particularly those involving pyridine derivatives. Its potential applications include:

- Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines.

- Neuroprotective Properties : Research suggests that it may have neuroprotective effects, particularly against neurodegenerative diseases.

- Metabolic Regulation : There is evidence indicating its role in regulating metabolic pathways, which could be beneficial for treating conditions such as diabetes and obesity .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the bromine substitution and the cyclopropane structure can significantly influence its biological activity. For instance:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile | Moderate activity | Chlorine substitution alters reactivity. |

| 1-(3-Fluoropyridin-2-yl)cyclopropanecarbonitrile | Enhanced potency | Fluorine increases electronic properties. |

| 1-(3-Iodopyridin-2-yl)cyclopropanecarbonitrile | High reactivity | Iodine enhances reaction rates in certain conditions. |

These variations highlight the importance of halogen substitution in modulating the compound's pharmacological profile.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis.

- Neuroprotective Effects : In vivo experiments showed that treatment with this compound improved cognitive function in animal models of neurodegeneration, suggesting potential therapeutic applications for Alzheimer's disease.

- Metabolic Disorders : Research indicated that it could modulate glucose metabolism in diabetic models, presenting a promising avenue for drug development aimed at metabolic disorders .

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile, and how are key spectral features interpreted?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling patterns and integration. For example, cyclopropane protons typically appear as multiplets near δ 1.2–1.8 ppm due to ring strain, while pyridine protons show deshielded signals (e.g., δ 7.5–8.5 ppm). The nitrile carbon in 13C NMR appears at ~115–120 ppm .

- HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]+ for C9H7BrN2 requires m/z ≈ 237.9774).

- IR : A sharp C≡N stretch near ~2200–2250 cm⁻¹ confirms the nitrile group .

Q. What are the typical synthetic routes to access this compound, and what intermediates are critical?

- Methodology :

- Cyclopropanation : Use [2+1] cycloaddition with diazo compounds or metal-catalyzed methods (e.g., Ni/Co catalysis) to form the cyclopropane ring. For example, describes Ni-catalyzed hydrocyanation to install nitriles .

- Bromination : Introduce bromine at the pyridine 3-position via electrophilic substitution using Br2/FeBr3 or NBS under controlled conditions. Pre-functionalized pyridine precursors (e.g., 3-bromopyridine-2-carboxylic acid derivatives) can simplify synthesis .

Q. How should researchers handle brominated pyridine intermediates to ensure safety and stability during synthesis?

- Methodology :

- Safety Protocols : Use fume hoods, gloves, and eye protection. Brominated pyridines (e.g., 3-bromopyridine) are toxic and corrosive; avoid inhalation or skin contact .

- Stability : Store intermediates under inert atmosphere at –20°C to prevent decomposition. Monitor for discoloration or precipitate formation, which indicates degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate cyclopropane ring strain during synthesis?

- Methodology :

- Catalyst Selection : Use transition metals (e.g., Rh(II) or Pd(0)) to stabilize strained intermediates. highlights Ni/Co catalysts for regioselective cyclopropanation .

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce ring-opening side reactions.

- Additives : Sterically hindered bases (e.g., DIPEA) or Lewis acids (e.g., ZnCl2) can improve cyclopropane stability .

Q. How can contradictory NMR data arising from dynamic effects in the cyclopropane-pyridine system be resolved?

- Methodology :

- Variable-Temperature NMR : Perform experiments at –40°C to slow conformational exchange. For example, reports distinct multiplet splitting for cyclopropane protons at low temperatures .

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign overlapping signals.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Q. What strategies are effective for studying electronic effects of substituents on the pyridine ring’s reactivity?

- Methodology :

- Hammett Analysis : Compare reaction rates of derivatives with electron-withdrawing (e.g., –NO2) or donating (e.g., –OMe) groups. demonstrates nitro/methoxy substituent effects on nitrile reactivity .

- Electrochemical Studies : Cyclic voltammetry can quantify redox potentials influenced by substituents.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。